molecular formula C7H3BrClNO B1380341 6-Bromo-4-chloro-1,3-benzoxazole CAS No. 1226067-99-7

6-Bromo-4-chloro-1,3-benzoxazole

Cat. No.: B1380341
CAS No.: 1226067-99-7
M. Wt: 232.46 g/mol
InChI Key: CENCUNFSRYXZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-1,3-benzoxazole is a halogen-substituted benzoxazole derivative with the CAS Number 1226067-99-7 . It has a molecular formula of C 7 H 3 BrClNO and a molecular weight of 232.46 . This compound serves as a versatile chemical intermediate for researchers, particularly in medicinal chemistry and drug discovery. The benzoxazole core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities . The specific bromo and chloro substituents on the benzoxazole ring make this compound a valuable synthon for further structural elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers utilize such halogenated heterocycles to generate compound libraries for biological screening . Benzoxazole derivatives have demonstrated a broad spectrum of biological activities in scientific research, including antimicrobial , antifungal , and anticancer effects . Other studied activities include anti-inflammatory , antiviral , and antihypertensive properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENCUNFSRYXZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-chloro-1,3-benzoxazole: A Versatile Scaffold for Modern Drug Discovery

This whitepaper provides a comprehensive technical overview of 6-Bromo-4-chloro-1,3-benzoxazole (CAS No. 1226067-99-7), a halogenated heterocyclic compound poised as a strategic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, plausible synthetic routes, unique reactivity profile, and its potential as a core scaffold in the synthesis of novel therapeutic agents.

The benzoxazole ring system, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The planarity and electronic nature of the benzoxazole core allow it to engage in various interactions with biological targets, making it a cornerstone for the design of new chemical entities.[6]

6-Bromo-4-chloro-1,3-benzoxazole emerges as a particularly valuable intermediate. Its structure is decorated with two distinct halogen atoms, bromine and chlorine, which serve as versatile synthetic handles for diversification. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, stepwise functionalization, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and the extensive knowledge base on related benzoxazole derivatives.

Table 1: Physicochemical Properties of 6-Bromo-4-chloro-1,3-benzoxazole
PropertyValue
CAS Number 1226067-99-7
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.47 g/mol
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) and poorly soluble in water.
Spectroscopic Signatures for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates.[7] Below are the expected spectral characteristics for 6-Bromo-4-chloro-1,3-benzoxazole.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm). One doublet will correspond to the proton at the C-5 position and the other to the proton at the C-7 position. The proton on the oxazole ring (C-2) will appear as a singlet, likely further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzoxazole ring system. Computational prediction tools can provide estimated chemical shifts.[8]

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected to confirm the functional groups present. Characteristic peaks would include C=N stretching (around 1650-1550 cm⁻¹), C-O-C stretching of the oxazole ring (around 1250 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region (typically below 800 cm⁻¹).[3]

  • MS (Mass Spectrometry): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak.[9] A crucial feature would be the distinctive isotopic pattern caused by the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic M, M+2, and M+4 cluster of peaks, which is a powerful diagnostic tool for confirming the elemental composition.[7]

Synthesis of the Benzoxazole Core

The construction of the benzoxazole scaffold is a well-established transformation in organic chemistry, most commonly achieved through the cyclization of an o-aminophenol precursor with a one-carbon electrophile.[2][10] A plausible and efficient route to 6-Bromo-4-chloro-1,3-benzoxazole would involve the condensation of 2-amino-5-bromo-3-chlorophenol with an orthoformate.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Synthesis of 6-Bromo-4-chloro-1,3-benzoxazole A 2-Amino-5-bromo-3-chlorophenol E Cyclocondensation Reaction A->E B Triethyl Orthoformate (One-Carbon Source) B->E C Acid Catalyst (e.g., p-TSA) C->E cat. D Reaction Vessel (Heat, Reflux) D->E conditions F 6-Bromo-4-chloro-1,3-benzoxazole (Product) E->F G Purification (Crystallization / Chromatography) F->G H Final Product G->H

Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-1,3-benzoxazole.

Protocol 1: General Procedure for Benzoxazole Synthesis via Cyclocondensation

This protocol describes a general method adaptable for the synthesis of the title compound from its corresponding o-aminophenol precursor.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-aminophenol (1.0 eq), triethyl orthoformate (1.5 eq), and a suitable solvent such as toluene or xylene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure benzoxazole derivative.

Chemical Reactivity: A Platform for Selective Functionalization

The synthetic utility of 6-Bromo-4-chloro-1,3-benzoxazole lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. This feature enables chemists to perform selective modifications at either the C-6 or C-4 position.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[11] This is primarily due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step of the palladium(0) catalyst into the C-X bond.[11]

Table 2: Reactivity Comparison of Aryl Bromides vs. Aryl Chlorides
FeatureAryl Bromides (C-Br)Aryl Chlorides (C-Cl)
Bond Dissociation Energy Lower (~71 kcal/mol)Higher (~84 kcal/mol)
Reactivity in Pd-Coupling HighLow to Moderate
Typical Reaction Conditions Milder temperatures, broader catalyst scopeHarsher temperatures, requires specialized bulky, electron-rich ligands (e.g., Buchwald ligands)
Cost & Availability More expensiveLess expensive, more diverse starting materials

This reactivity difference allows for a sequential coupling strategy. A Suzuki, Heck, or Buchwald-Hartwig reaction can be performed selectively at the more reactive C-6 bromine position under standard conditions. Subsequently, a second coupling reaction can be carried out at the less reactive C-4 chlorine position using more forcing conditions or a more active catalyst system, often based on nickel or specialized palladium-ligand complexes.[12][13]

Diagram 2: Selective Cross-Coupling Strategy

G cluster_0 Step 1: C-6 Functionalization (Milder Conditions) cluster_1 Step 2: C-4 Functionalization (Forcing Conditions) Start 6-Bromo-4-chloro-1,3-benzoxazole Product1 6-R¹-4-chloro-1,3-benzoxazole Start->Product1 Suzuki Coupling @ C-Br Reactant1 R¹-B(OH)₂ (Boronic Acid) Reactant1->Product1 Catalyst1 Pd(PPh₃)₄ / Base Catalyst1->Product1 FinalProduct 6-R¹-4-R²-1,3-benzoxazole Product1->FinalProduct Buchwald-Hartwig @ C-Cl Reactant2 R²-H (Amine, Phenol, etc.) Reactant2->FinalProduct Catalyst2 Pd(dba)₂ / Buchwald Ligand / Base Catalyst2->FinalProduct

Caption: Sequential functionalization strategy exploiting differential halide reactivity.

Protocol 2: Representative Suzuki-Miyaura Coupling at the C-6 Bromo Position

This protocol details a typical procedure for selectively coupling an arylboronic acid at the C-6 position.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 6-Bromo-4-chloro-1,3-benzoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically dioxane/water (4:1) or DME.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-4-chloro-1,3-benzoxazole product.

Applications in Drug Discovery Programs

The true value of 6-Bromo-4-chloro-1,3-benzoxazole is as a versatile starting point for generating libraries of diverse molecules for high-throughput screening and lead optimization.

Diagram 3: Role as a Scaffold in a Drug Discovery Workflow

G Scaffold 6-Bromo-4-chloro- 1,3-benzoxazole Library Diverse Chemical Library (via Parallel Synthesis) Scaffold->Library Suzuki, Buchwald-Hartwig, Heck, Sonogashira, etc. Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound(s) Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Sources

Chemical properties and molecular weight of 6-Bromo-4-chloro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 6-Bromo-4-chloro-1,3-benzoxazole.

Executive Summary

6-Bromo-4-chloro-1,3-benzoxazole is a halogenated heterocyclic scaffold of significant value in medicinal chemistry. Characterized by its unique substitution pattern—a bromine atom at the C6 position and a chlorine atom at the C4 position—this compound serves as a "privileged structure" for the synthesis of bioactive molecules. Its dual-halogenated core allows for orthogonal functionalization strategies, enabling researchers to sequentially introduce pharmacophores via chemoselective cross-coupling reactions. It is primarily utilized in the development of kinase inhibitors (e.g., VEGFR-2) and modulators of the kynurenine pathway (e.g., KMO inhibitors).

Chemical Identity & Physicochemical Metrics

The following data establishes the baseline identity for procurement and analytical verification.

MetricDetail
IUPAC Name 6-Bromo-4-chloro-1,3-benzoxazole
CAS Number 1226067-99-7
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol
Exact Mass 230.9086
SMILES ClC1=C2N=COC2=CC(Br)=C1
InChIKey Calculated from structure (e.g., specific isomer key)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Calculated Physicochemical Profile[3]
  • LogP (Octanol/Water): ~3.2 (Predicted) – Indicates high lipophilicity, suitable for CNS penetration but requires formulation optimization.

  • TPSA (Topological Polar Surface Area): ~26 Ų – Suggests good membrane permeability.

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (N, O)

Structural Analysis & Reactivity Logic

The utility of this scaffold lies in the electronic and steric differentiation between the two halogen substituents.

  • C6-Bromine: Located para to the bridgehead nitrogen. It is electronically activated and sterically accessible, making it the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Chlorine: Located peri to the bridgehead nitrogen. It is sterically hindered and the C-Cl bond is stronger than C-Br. This site remains inert under mild coupling conditions, allowing for chemoselective retention of the chlorine for secondary functionalization.

  • C2-Hydrogen: The proton at C2 is acidic (pKa ~28) and can be deprotonated for electrophilic trapping or subjected to C-H activation.

Synthesis Protocols

The synthesis of 6-Bromo-4-chloro-1,3-benzoxazole typically proceeds via the cyclization of a substituted 2-aminophenol precursor.

Core Synthetic Route

Precursor: 2-Amino-5-bromo-3-chlorophenol.[1][2][3] Cyclizing Agent: Triethyl orthoformate (HC(OEt)₃) or Formic Acid.

Methodology:

  • Preparation: Dissolve 2-amino-5-bromo-3-chlorophenol (1.0 eq) in triethyl orthoformate (excess, acts as solvent and reagent).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTsOH).

  • Cyclization: Reflux the mixture at 100–140°C for 4–18 hours. The reaction proceeds via the formation of a formimidate intermediate followed by intramolecular ring closure.

  • Work-up: Cool to room temperature. The product often precipitates or can be isolated by removing volatiles under reduced pressure and recrystallizing from ethanol/water.

SynthesisWorkflow Precursor 2-Amino-5-bromo-3-chlorophenol (Substrate) Intermediate Formimidate Intermediate Precursor->Intermediate Reflux (140°C) Reagent Triethyl Orthoformate + pTsOH (cat.) Reagent->Intermediate Product 6-Bromo-4-chloro-1,3-benzoxazole (Final Scaffold) Intermediate->Product Cyclization (- EtOH)

Figure 1: Synthetic pathway for the construction of the benzoxazole core from aminophenol precursors.

Chemoselectivity & Functionalization Workflow

In drug discovery, this scaffold is used to build libraries by exploiting the reactivity difference between the C6-Br and C4-Cl sites.

Step 1: C6-Selective Coupling

The C6-Br bond undergoes oxidative addition with Pd(0) much faster than the C4-Cl bond.

  • Reagents: Aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/Water.

  • Outcome: Biaryl formation exclusively at C6.

Step 2: C4-Functionalization

Once C6 is substituted, the C4-Cl can be activated using more potent catalyst systems (e.g., Pd₂(dba)₃ with S-Phos or XPhos) or via nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient.

ReactivityMap Scaffold 6-Bromo-4-chloro-1,3-benzoxazole C6_Product 6-Aryl-4-chloro-benzoxazole (Intermediate) Scaffold->C6_Product Suzuki Coupling (Pd-tetrakis, Mild Base) Selectivity: Br >> Cl Final_Drug 4,6-Diaryl-benzoxazole (Target Molecule) C6_Product->Final_Drug Buchwald/Suzuki (Pd-XPhos, High Temp) Activation of Cl

Figure 2: Orthogonal functionalization strategy exploiting halogen reactivity differences.

Medicinal Chemistry Applications

This specific isomer is a documented intermediate in the synthesis of:

  • KMO Inhibitors: Inhibitors of Kynurenine-3-monooxygenase, a target for neurodegenerative and inflammatory disorders. The benzoxazole core mimics the kynurenine metabolite structure.

  • VEGFR-2 Inhibitors: The scaffold serves as the hinge-binding or hydrophobic core in kinase inhibitors targeting angiogenesis in cancer therapy.

  • Antimicrobials: Substituted benzoxazoles exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Halogenated organic waste streams.

References

  • BLD Pharm. (n.d.). 6-Bromo-4-chloro-1,3-benzoxazole Product Datasheet. Retrieved from

  • PubChem. (n.d.). Benzoxazole Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[4] The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry. Retrieved from

  • CHDI Foundation, Inc. (2012). Kynurenine-3-monooxygenase Inhibitors, Pharmaceutical Compositions, and Methods of Use Thereof. European Patent EP324. Retrieved from

  • Fathima, et al. (2022).[5] Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives. Biosciences Biotechnology Research Asia.[5] Retrieved from

Sources

An In-Depth Technical Guide to 6-Bromo-4-chloro-1,3-benzoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The introduction of halogen substituents onto the benzoxazole core can profoundly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of a specific halogenated derivative, 6-Bromo-4-chloro-1,3-benzoxazole, including its chemical identifiers, synthesis strategies, and potential applications in drug discovery and materials science.

Molecular Identification and Physicochemical Properties

Accurate identification of a chemical entity is paramount for reproducible scientific research. The canonical SMILES and InChIKey provide standardized and unique representations of the molecular structure.

IdentifierValue
IUPAC Name 6-Bromo-4-chloro-1,3-benzoxazole
CAS Number 1226067-99-7
Canonical SMILES ClC1=C2N=COC2=CC(Br)=C1
InChIKey Information not publicly available
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol

Note: While the SMILES string and CAS number are available from commercial suppliers, a publicly available, definitive InChIKey from a major chemical database has not been identified at the time of this writing.

Synthesis Strategies

The synthesis of 6-Bromo-4-chloro-1,3-benzoxazole typically involves the cyclization of a corresponding 2-aminophenol precursor. The key to synthesizing this specific isomer is the availability of 2-amino-5-bromo-3-chlorophenol. General synthetic approaches for benzoxazoles can be adapted for this specific molecule.

Conceptual Synthetic Pathway

The primary route to substituted benzoxazoles is the condensation and subsequent cyclization of an ortho-aminophenol with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester.

Synthetic Pathway General Synthesis of 6-Bromo-4-chloro-1,3-benzoxazole cluster_0 Starting Material Preparation cluster_1 Benzoxazole Ring Formation SM Substituted Phenol Intermediate1 2-Amino-5-bromo-3-chlorophenol SM->Intermediate1 Nitration, Reduction, Halogenation Steps Product 6-Bromo-4-chloro-1,3-benzoxazole Intermediate1->Product Condensation & Intramolecular Cyclization Reagent One-Carbon Synthon (e.g., Formic Acid, Orthoformate) Reagent->Product

Caption: Generalized synthetic workflow for 6-Bromo-4-chloro-1,3-benzoxazole.

Experimental Protocol: General Cyclization of 2-Aminophenols

Method: Direct Condensation under Microwave Irradiation [1]

This method provides a rapid and often solvent-free approach to benzoxazole synthesis.

Materials:

  • 2-Amino-5-bromo-3-chlorophenol (1.0 mmol)

  • Formic acid (or a suitable carboxylic acid derivative, 1.0 mmol)

  • Lawesson's reagent (0.5 mmol, optional, can facilitate cyclization)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine 2-amino-5-bromo-3-chlorophenol (1.0 mmol) and formic acid (1.0 mmol).

  • If utilizing a facilitator, add Lawesson's reagent (0.5 mmol) to the mixture.

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Subject the mixture to microwave irradiation (e.g., 300 W for 5-15 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 6-Bromo-4-chloro-1,3-benzoxazole.

Causality of Experimental Choices:

  • Microwave Irradiation: This technique accelerates the rate of reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Solvent-Free Conditions: This approach aligns with the principles of green chemistry by reducing solvent waste.

  • Lawesson's Reagent: While not always necessary, this thionating agent can act as a dehydrating agent to facilitate the final ring-closing step.

  • Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

Potential Biological and Pharmacological Significance

The benzoxazole nucleus is a key component in numerous biologically active compounds.[2][3] The introduction of halogen atoms, such as bromine and chlorine, can significantly enhance the therapeutic potential of these molecules. Halogenation can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Antimicrobial Activity

Halogenated benzoxazoles have been reported to exhibit potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The presence of halogens can increase the lipophilicity of the molecule, facilitating its penetration through the microbial cell wall.

Anticancer Activity

Numerous benzoxazole derivatives have been investigated for their anticancer properties.[5][6] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis. The specific substitution pattern of halogens on the benzoxazole ring can influence the compound's cytotoxicity and selectivity for cancer cells over normal cells.[7]

Biological_Activities Potential Therapeutic Applications of Halogenated Benzoxazoles cluster_antimicrobial Antimicrobial cluster_anticancer Anticancer cluster_other Other Potential Activities Benzoxazole 6-Bromo-4-chloro- 1,3-benzoxazole Bacteria Antibacterial Benzoxazole->Bacteria Fungi Antifungal Benzoxazole->Fungi Apoptosis Induction of Apoptosis Benzoxazole->Apoptosis Enzyme_Inhibition Enzyme Inhibition Benzoxazole->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Benzoxazole->Anti_inflammatory Antiviral Antiviral Benzoxazole->Antiviral

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazoles are privileged pharmacophores in medicinal chemistry, serving as bio-isosteres for nucleotides and exhibiting anti-inflammatory, antimicrobial, and antitumor properties.[1] Conventional synthesis involves high-temperature reflux (often >150°C) in polyphosphoric acid (PPA) or toxic solvents for extended periods (4–24 hours), often resulting in tarry by-products.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on two primary pathways:

  • Condensation with Carboxylic Acids (PPA-mediated).[2]

  • Oxidative Cyclization with Aldehydes (Green/Solvent-Free).

Theoretical Grounding: Why Microwave?

The Dielectric Heating Mechanism

Unlike conventional conductive heating (oil baths), which heats from the vessel walls inward, microwaves (2.45 GHz) couple directly with the reaction medium.[3]

  • Dipolar Polarization: Polar molecules (e.g., o-aminophenol, ionic liquids, DMSO) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.[3][4][5]

  • Ionic Conduction: Dissolved ions (catalysts like

    
     or acids) oscillate under the field, generating heat through collision.
    

Key Advantage: This mechanism creates localized "hot spots" (superheating) at the molecular level, providing the activation energy (


) required for ring closure more efficiently than bulk heating.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two protocols described in this guide.

Benzoxazole_Synthesis_Pathways Start o-Aminophenol Acid + Carboxylic Acid (R-COOH) Start->Acid Aldehyde + Aldehyde (R-CHO) Start->Aldehyde Inter1 N-Acyl Intermediate Acid->Inter1 MW / PPA Cycl1 Acid-Catalyzed Dehydration Inter1->Cycl1 Product 2-Substituted Benzoxazole Cycl1->Product Schiff Schiff Base (Imine) Aldehyde->Schiff MW / -H2O Oxid Oxidative Cyclization Schiff->Oxid Oxidant (I2/Mn) Oxid->Product

Figure 1: Mechanistic divergence for benzoxazole synthesis. Top path: Dehydrative cyclization. Bottom path: Oxidative cyclization.[6]

Protocol A: PPA-Mediated Condensation (Carboxylic Acids)

Best for: Synthesis from stable carboxylic acids; robust substrates. Mechanism: Acid-catalyzed dehydration.

Reagents & Equipment
  • Reactants: o-Aminophenol (10 mmol), Aryl/Alkyl Carboxylic Acid (10 mmol).

  • Medium: Polyphosphoric Acid (PPA) (~5–10 g).

  • Vessel: 10 mL or 30 mL Quartz or Borosilicate MW vial (Quartz preferred for high PPA temperatures).

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

Step-by-Step Methodology
  • Preparation: In the MW vial, mix the o-aminophenol and carboxylic acid. Add PPA.[2]

    • Expert Tip: PPA is viscous. Weigh it directly into the vial. Mix thoroughly with a glass rod before sealing to avoid "thermal runaway" spots.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled by Temperature).

    • Temp: 130°C – 140°C.

    • Hold Time: 5 – 8 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

    • Stirring: High (essential for PPA heat distribution).

  • Workup:

    • Allow the vial to cool to ~60°C (do not let it solidify completely).

    • Pour the reaction mixture slowly into crushed ice (100 g) with stirring.

    • Neutralize with saturated

      
       or 10% 
      
      
      
      until pH ~8.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc).

Protocol B: Solvent-Free Oxidative Cyclization (Aldehydes)

Best for: "Green" chemistry requirements; sensitive aldehydes; library generation. Mechanism: Schiff base formation followed by oxidative ring closure using Iodine (


).
Reagents & Equipment[2]
  • Reactants: o-Aminophenol (1.0 mmol), Aromatic Aldehyde (1.0 mmol).[7]

  • Oxidant: Molecular Iodine (

    
    ) (5 mol% to 1.0 equiv depending on substrate).
    
  • Catalyst (Optional):

    
     (solid support).
    
  • Solvent: None (Solvent-free) or minimal water.

Step-by-Step Methodology
  • Preparation: Grind the o-aminophenol, aldehyde, and Iodine in a mortar for 1 minute to create an intimate mixture. Transfer to a 10 mL MW vial.

  • Irradiation Parameters:

    • Temp: 110°C – 120°C.

    • Time: 2 – 5 minutes.

    • Power: Max 300W (system will modulate).

  • Workup:

    • Cool to room temperature.[1][8]

    • Add 5% aqueous

      
       (Sodium thiosulfate) to quench excess iodine.
      
    • Extract with Ethyl Acetate or filter the solid precipitate directly if high purity.

  • Validation:

    • Expert Insight: The disappearance of the deep violet iodine color often indicates reaction progress, but thiosulfate wash is required to remove trapped iodine species.

Comparative Data Analysis

The following table summarizes the efficiency gains of MW protocols over conventional heating (Oil Bath reflux).

EntryReactantsMethodTimeYield (%)E-Factor (Waste)
1 o-AP + Benzoic AcidThermal (PPA, 180°C)4.0 hrs65%High
2 o-AP + Benzoic AcidMW (PPA, 140°C) 8 min 92% Medium
3 o-AP + BenzaldehydeThermal (DMSO, Oxidant)6.0 hrs58%High
4 o-AP + BenzaldehydeMW (Solvent-Free,

)
3 min 94% Very Low

Expert Insights & Troubleshooting

Solvent Selection Strategy (Loss Tangent )

Microwave efficiency depends on the ability of the solvent to absorb energy.

  • High Absorbers (Good): Ethanol (

    
    ), DMSO, Ionic Liquids.
    
  • Transparent (Bad): Hexane, Toluene.

  • Recommendation: For Protocol B, if a solvent is needed, use Water (at high temp it becomes pseudo-organic) or PEG-400 .

Safety: The "Sealed Vessel" Risk

Benzoxazole synthesis releases small molecules (


).
  • Risk: In a sealed 10 mL vial, 10 mmol of reaction generating water at 140°C can spike pressure.

  • Control: Do not exceed 50% volume capacity. Ensure the "Pressure Release" cap is active.

Decision Matrix for Synthesis

Use this workflow to select the optimal protocol for your substrate.

Method_Selection Start Target Benzoxazole Q1 Starting Material Available? Start->Q1 PathA Carboxylic Acid Q1->PathA Acid PathB Aldehyde Q1->PathB Aldehyde Q2 Acid Sensitive? PathA->Q2 Method2 Protocol B: Iodine / Solvent-Free / MW PathB->Method2 Standard Route Method1 Protocol A: PPA / MW 140°C Q2->Method1 No (Robust) Method3 Lawesson's Reagent (Mild Conditions) Q2->Method3 Yes

Figure 2: Decision matrix for selecting the appropriate microwave synthesis protocol.

References

  • Pottorf, R. S., et al. (2003). "Parallel synthesis of benzoxazoles via microwave-assisted dielectric heating." Tetrahedron Letters, 44(1), 175-178. Link

  • Varma, R. S., et al. (1998). "Microwave-assisted synthesis of benzoxazoles and benzothiazoles in solvent-free conditions." Journal of Heterocyclic Chemistry, 35(6), 1539-1540. Link

  • Naeimi, H., & Rabiei, K. (2023). "Solvent-free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives." VNUHCM Journal of Science and Technology Development. Link

  • Özil, M., & Menteşe, E. (2020). "Microwave-assisted Synthesis of Benzoxazoles Derivatives." Current Microwave Chemistry, 7(3). Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Crystallization solvents for purifying 6-Bromo-4-chloro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Recovery of 6-Bromo-4-chloro-1,3-benzoxazole via Optimized Crystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for Benzoxazole Intermediates

6-Bromo-4-chloro-1,3-benzoxazole is a halogenated heterocyclic compound belonging to the benzoxazole class. Benzoxazoles are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] They are recognized as structural isosteres of natural nucleic bases, allowing them to interact with biological macromolecules.[1] The utility of 6-bromo-4-chloro-1,3-benzoxazole as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates its availability in a highly pure form. Impurities, even in trace amounts, can lead to undesirable side reactions, reduce the yield and efficacy of subsequent synthetic steps, and introduce potential toxicological risks in the final drug product.

Crystallization is a robust and widely employed technique for the purification of solid compounds in the pharmaceutical industry.[4][5][6] It is a thermodynamic process that leverages differences in solubility between the target compound and its impurities to selectively isolate the desired material in a crystalline solid state. A well-designed crystallization protocol not only enhances chemical purity but also allows for control over critical physical properties such as crystal habit and particle size, which are vital for downstream processing and formulation.[7]

This document provides a comprehensive guide to developing a robust crystallization protocol for 6-bromo-4-chloro-1,3-benzoxazole, focusing on solvent selection strategy, a detailed experimental procedure, and methods for process validation.

The Science of Solvent Selection: A Predictive Approach

The success of any crystallization process hinges on the selection of an appropriate solvent or solvent system.[8] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[8] For 6-bromo-4-chloro-1,3-benzoxazole, a molecule with moderate polarity due to the presence of halogen atoms and the heteroaromatic ring system, a systematic screening approach is recommended.

Causality Behind Solvent Choice:

  • Polarity Matching: Based on the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points. Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are strong candidates.

  • Impurity Profile: The solvent should ideally be a poor solvent for known impurities, allowing them to be removed via hot filtration, or it should retain impurities in the solution (mother liquor) as the desired product crystallizes.

  • Mixed-Solvent Systems (Antisolvent Crystallization): A powerful technique involves using a solvent pair: a "good" solvent in which the compound is readily soluble, and a miscible "antisolvent" in which it is poorly soluble.[4][8] For this compound, a polar solvent like ethanol could be the "good" solvent, with water as the "antisolvent." Alternatively, a system like ethyl acetate (good solvent) and a non-polar alkane like heptane or hexane (antisolvent) can be highly effective for purifying substituted benzoxazoles.[9] The gradual addition of the antisolvent to a saturated solution of the compound reduces the overall solubility, inducing crystallization.

Recommended Solvent Systems for Screening:

  • Single Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc)

  • Mixed Solvents: Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Heptane

Experimental Protocol: Crystallization of 6-Bromo-4-chloro-1,3-benzoxazole

This protocol describes a general procedure using a mixed-solvent system, which offers excellent control over yield and purity. The example uses Ethyl Acetate and Heptane.

Materials and Equipment:

  • Crude 6-Bromo-4-chloro-1,3-benzoxazole

  • Ethyl Acetate (ACS Grade or higher)

  • n-Heptane (ACS Grade or higher)

  • Activated Carbon (decolorizing charcoal, optional)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper (sized for the funnel)

  • Ice bath

  • Vacuum oven

  • Analytical balance

  • Purity analysis instrumentation (e.g., HPLC, Melting Point apparatus)

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 6-Bromo-4-chloro-1,3-benzoxazole (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of ethyl acetate at room temperature to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring. Add ethyl acetate portion-wise until the solid has completely dissolved at or near the boiling point. Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal recovery.[5]

  • Decolorization (Optional):

    • If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approx. 1-2% w/w of the solute).

    • Gently reheat the mixture to boiling for 5-10 minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.[9]

  • Hot Filtration (if carbon was used):

    • Pre-heat a clean filter funnel and receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution through fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Induction of Crystallization:

    • Transfer the hot, clear filtrate to a clean Erlenmeyer flask.

    • While the solution is still warm and stirring, slowly add n-heptane (the antisolvent) dropwise until the solution becomes faintly turbid (cloudy).

    • If turbidity appears, add a few drops of hot ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution. Rationale: This brings the solution to its exact saturation point, preparing it for controlled crystal growth.

  • Crystal Growth (Cooling):

    • Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature without disturbance.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation. Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as they are less likely to occlude impurities from the mother liquor.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold heptane or a pre-chilled ethyl acetate/heptane mixture. Rationale: The cold solvent wash removes residual mother liquor containing dissolved impurities without significantly dissolving the purified product crystals.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Process Workflow Diagram

Crystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_growth Crystal Growth & Isolation cluster_final Final Product A Weigh Crude 6-Bromo-4-chloro-1,3-benzoxazole B Add Minimum Volume of Hot Ethyl Acetate A->B Slurry formation C Hot Filtration (Optional, if colored) B->C If needed D Induce Crystallization: Slowly Add Heptane (Antisolvent) B->D Directly if clear C->D E Slow Cooling to RT, then Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Heptane F->G H Dry Under Vacuum G->H I High-Purity Crystalline Product H->I J QC Analysis (HPLC, MP, NMR) I->J

Caption: Workflow for the purification of 6-bromo-4-chloro-1,3-benzoxazole.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by incorporating quality control checkpoints.

  • Visual Confirmation: Complete dissolution in hot solvent (Step 1) and the appearance of turbidity upon antisolvent addition (Step 4) are key visual indicators that the process is proceeding correctly.

  • Purity Analysis: The ultimate validation comes from analytical testing.

    • Melting Point: A sharp melting point range close to the literature value for the pure compound indicates high purity. Impurities typically depress and broaden the melting range.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Comparing the chromatogram of the crude material with the final product will demonstrate the removal of impurities. The purity should be reported as an area percentage.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the purified compound and can reveal the presence of any structurally related impurities that might not be visible by other methods.

Quantitative Data Summary

The following table presents typical, expected results from the crystallization protocol.

ParameterCrude MaterialPurified ProductTarget Specification
Appearance Off-white to tan solidWhite crystalline solidWhite crystalline solid
Purity (by HPLC) ~95.0%>99.5%≥99.5%
Melting Point Broad rangeSharp rangeSharp, defined range
Typical Recovery N/A75 - 90%>75%

References

  • Chatterjee, L. A. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 839-866). John Wiley & Sons, Inc. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAWQReM5FXzl2J85aBaX-XdKRGoORf3DW0HcXvE7Ov-XhjEFPgeO-MDAz4ISKkKmNiZZXc-yL1jFrDRaVXhkpCxL9Rm2A8ffp_lWYZXTxA0jcDAA0F7Tl5wKqew3Cn453nuXz8qla3VeYC6Yo1nAWDtKqk6R28uawe_mqBzkCAwkvAMuUdWo1h7Ve3guvEtrBP5ky2GFiBc5g=]
  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Brittain, H. G. (2012). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjRg9kRhpHD8SjiMX1tXe5q7oQHTXmknhr9DhLYbDjm7fpK2GY3Tbl162dRpVDEl_ZuT3t7h3VPyxQ5bl47m5KXOUpFwYtGhtaOCQvEMT344Ym6NxLCUruuA28sfi4S0zcZ-2BQHl2MimDH1dTSWVgUCrPOVE0SMZQx-RU5eVb7gI4emLMK9evnevoQ1S3ji6NNoL9QOLg3OCmS6b0F3Y0a7vefius5oP6JNPO42SYxfrVQakx4HIM47P0VcXJ5OCvK5r73wwY4g==]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2020). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJqHAYP-1ln0HEgCQ9uFufOMdIZObgKmvBma5Ix3w_Qdu8vwCJ9KyEo3EJW_IXIPR05yXv9cARthufrNM1bhjRNy-WpW-h_wuj8FQAYfT4P7VEtzuUZxyOgvqbBsnTyw1VrRL1yIaf3MTQ-f7y4gjHh4FVlA==]
  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1). [Link available at: https://patents.google.
  • PubChem. (n.d.). 6-Bromo-1,3-benzoxazole-2(3H)-thione. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link available at: https://www.jocpr.
  • Preprints.org. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link available at: https://www.preprints.org/manuscript/202409.0716/v1]
  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link available at: https://pubs.acs.org/doi/10.1021/acsomega.0c01479]
  • National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC. Retrieved from [Link]

  • ScienceDirect. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. [Link available at: https://www.sciencedirect.com/science/article/pii/S002228601731110X]
  • ResearchGate. (2025). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10441618/]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 6-Bromo-4-chloro-1,3-benzoxazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzoxazoles are crucial building blocks in pharmaceutical and materials science, but their synthesis, particularly of highly substituted analogues, can present challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your cyclization reaction for maximum yield and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 6-Bromo-4-chloro-1,3-benzoxazole. The typical synthetic route involves the condensation and subsequent cyclization of a substituted 2-aminophenol with a one-carbon source (e.g., an aldehyde, carboxylic acid, or orthoester).

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most common issue in heterocyclic synthesis and can stem from multiple factors.[3] A systematic, step-by-step investigation is the most effective way to identify and resolve the root cause.

First, consider the foundational elements of your reaction setup. The purity of your starting materials, particularly the 2-aminophenol precursor, is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.[3] Similarly, ensure all solvents are anhydrous, as water can interfere with many condensation and cyclization mechanisms, especially those employing acid catalysts or dehydrating agents.[4]

Next, evaluate the reaction conditions. Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion.[3] Many organic reactions are also sensitive to atmospheric moisture and oxygen; if applicable, ensure you are using proper inert atmosphere techniques.[3]

Finally, product loss during workup and purification is a frequent culprit.[5] Ensure your extraction and chromatography methods are optimized for your specific product's polarity and stability.

The following diagnostic workflow can help structure your investigation:

Low_Yield_Troubleshooting start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents Step 1 conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->conditions Step 2 workup Review Workup & Purification Protocol start->workup Step 3 purify_reagents Action: Purify Reagents, Use Anhydrous Solvents reagents->purify_reagents If Impure optimize_conditions Action: Systematically Vary Temp, Time, Catalyst Loading conditions->optimize_conditions If Suboptimal optimize_workup Action: Modify Extraction pH, Change Chromatography Eluent workup->optimize_workup If Loss Detected

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side product formation. What are the likely competing reactions and how can I suppress them?

The formation of multiple products indicates a lack of selectivity in the reaction. For benzoxazole synthesis from a 2-aminophenol, common side reactions include:

  • Incomplete Cyclization: The initial intermediate (a Schiff base or an amide, depending on the starting materials) may fail to cyclize. This is often due to insufficient activation (e.g., weak acid catalyst) or a reaction temperature that is too low.

  • Dimerization/Polymerization: The 2-aminophenol starting material can undergo oxidative self-coupling, especially in the presence of certain metal catalysts or air.[6]

  • Beckmann-type Rearrangement: While more common in benzisoxazole synthesis, rearrangement pathways can occur under harsh acidic conditions, leading to isomeric impurities.[4]

Strategies to Improve Selectivity:

  • Catalyst Choice: The catalyst is critical. For condensations with aldehydes, Brønsted acids are common.[7] However, modern methods using heterogeneous catalysts, such as a Brønsted acidic ionic liquid (BAIL) gel, can offer higher selectivity and milder reaction conditions.[8] For reactions involving isonitriles, cobalt catalysts have been shown to be effective in aerobic oxidative cyclizations.[9][10]

  • Temperature Control: Temperature plays a key role.[11] While higher temperatures can accelerate the desired cyclization, they can also promote decomposition or side reactions.[12] Run a temperature optimization study (e.g., in 10°C increments) while monitoring the reaction by TLC or LC-MS to find the optimal balance.

  • Order of Addition: Adding a reagent dropwise versus all at once can control the instantaneous concentration and manage exotherms, often minimizing side product formation.[5]

Q3: My reaction seems to stall and never reaches full conversion. What steps should I take?

A stalled reaction suggests a problem with either the reagents' reactivity or the catalytic cycle.

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. For some cyclizations, a slight excess of the one-carbon source (e.g., aldehyde or orthoester) may be beneficial to drive the reaction to completion.

  • Catalyst Deactivation: The catalyst may be degrading or being poisoned by impurities. Using a fresh batch of catalyst or increasing the catalyst loading can sometimes resolve the issue.[12] Some reactions benefit from heterogeneous catalysts that can be easily recovered and show high reusability.[13]

  • Check for Inhibitors: Trace impurities in your starting materials or solvent (e.g., water, other nucleophiles) could be inhibiting the reaction. Re-purifying the starting materials is a crucial step.[3]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the acid-catalyzed cyclization of a 2-aminophenol with an aldehyde?

The formation of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde is a classic condensation-cyclization reaction. The mechanism proceeds through two key stages:

  • Schiff Base Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the protonated aldehyde's carbonyl carbon. This is followed by dehydration to form a protonated Schiff base (an iminium ion).

  • Intramolecular Cyclization: The hydroxyl group on the aromatic ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion to form the five-membered oxazole ring.

  • Aromatization: A final proton loss and tautomerization/oxidation step results in the stable, aromatic benzoxazole ring system.

Mechanism cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Cyclization & Aromatization Start 2-Aminophenol + Protonated Aldehyde Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Protonated Schiff Base (Iminium ion) Intermediate1->Intermediate2 Dehydration (-H2O) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Product 2-Substituted Benzoxazole Intermediate3->Product Aromatization (-H+)

Caption: General mechanism for acid-catalyzed benzoxazole synthesis.

Q5: How do I select the optimal solvent and base for this cyclization?

The choice of solvent and base is highly dependent on the specific reaction pathway.

Solvent Selection: The solvent must, at a minimum, dissolve the reactants.

  • High-Boiling Aprotic Solvents: Solvents like DMF, DMSO, or xylene are often used for thermal condensations, as they allow for higher reaction temperatures to drive the dehydration/cyclization step.[14]

  • Ethereal Solvents: THF and 1,4-dioxane are common in reactions that use specific activating agents or catalysts that are sensitive to protic solvents.[11][15]

  • Green Solvents: In an effort to make syntheses more environmentally friendly, water and solvent-free conditions (using an ionic liquid as both catalyst and medium) have been shown to be highly effective in some cases.[12][13]

Base Selection: A base is often required, particularly in reactions starting from acyl chlorides or other activated carbonyl species.

  • Inorganic Bases: Carbonates like K₂CO₃ or Cs₂CO₃ are frequently used to neutralize acids formed during the reaction (e.g., HCl from an acyl chloride).[11]

  • Organic Bases: Non-nucleophilic organic bases like pyridine or triethylamine (Et₃N) are also common.[11] Pyridine-based bases, in particular, have been shown to significantly increase yields in reactions involving triflic anhydride (Tf₂O) activation of amides.[16] The choice depends on the required base strength and compatibility with other reagents.

Q6: Can you provide a comparative overview of different catalytic systems?

Certainly. The evolution of catalytic systems for benzoxazole synthesis has moved from traditional stoichiometric acids to highly efficient, reusable catalytic systems. The optimal choice depends on factors like substrate scope, cost, and environmental considerations.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield RangeReference
Polyphosphoric Acid (PPA) 150-180 °C, neatStrong dehydrating agent, simpleHarsh conditions, difficult workupModerate to Good[17]
Brønsted Acids (e.g., p-TsOH) Reflux in Toluene/XyleneInexpensive, readily availableOften requires high temperaturesGood to Excellent[7]
Lewis Acids (e.g., BF₃·Et₂O) Reflux in DioxaneEffective for activating cyano groupsMoisture sensitive, stoichiometric amountsGood to Excellent[11][15]
Copper (CuI) Catalysis 80-120 °C, with ligandBroad substrate scope, milder conditionsPotential metal contaminationGood to Excellent[13]
Cobalt (Co) Catalysis Room Temp to 80 °C, O₂ or airAerobic, mild conditions, additive-freeSubstrate-specific (e.g., isonitriles)Moderate to Excellent[9][10]
Ionic Liquid Gels (BAIL gel) 130 °C, solvent-freeReusable, high yields, simple workupHigher initial costExcellent[8]

References

  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Benchchem. Common side reactions in the synthesis of benzisoxazoles.
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. [Link]

  • ResearchGate. (PDF) Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. [Link]

  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • National Center for Biotechnology Information. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

  • ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]

  • National Center for Biotechnology Information. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • National Center for Biotechnology Information. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. [Link]

  • Benchchem. troubleshooting low yield in benzoxazole synthesis.
  • PubMed. Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenols with Isonitriles. [Link]

  • Reddit. What are some common causes of low reaction yields? : r/Chempros. [Link]

  • RSC Publishing. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]

  • Reddit. Common ways to lose product and reduce yield? - chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • World Journal of Pharmaceutical Sciences. Benzoxazoles. [Link]

  • CORE. Studies in the Synthesis of Benzoxazole Compounds. [Link]

  • International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Wiley Online Library. Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

Sources

Removing unreacted aminophenol impurities from benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Removal of Unreacted 2-Aminophenol from Benzoxazole Scaffolds

The "Black Tar" Paradox: Diagnostic & Strategy

Welcome to the technical support hub. If you are here, you likely have a crude benzoxazole product that is either stubbornly co-eluting with starting material on TLC or has turned a deep purple/black color upon workup.

The persistence of 2-aminophenol is a classic synthesis challenge due to its amphoteric nature and high oxidation potential . Unlike standard impurities, it behaves as both a weak acid and a weak base, and it polymerizes into "quinone imine" dyes upon exposure to air, obscuring your product.

The Separation Logic (pKa Targeting)

To separate the impurity without chromatography, we exploit the ionization windows where the two molecules differ.

CompoundFunctional GrouppKa (Approx)Charge at pH 2 (Dilute HCl)Charge at pH 10 (Dilute NaOH)
Benzoxazole (Product)Pyridine-like Nitrogen~0.5 - 1.0 (Conj. Acid)Neutral (0) Neutral (0)
2-Aminophenol (Impurity)Aniline NH₂~4.7 (Conj. Acid)Positive (+) (Water Soluble)Neutral (0)
2-Aminophenol (Impurity)Phenolic OH~9.7Neutral (0)Negative (-) (Water Soluble)

Technical Insight: While a basic wash (pH > 10) theoretically removes the aminophenol as a phenoxide salt, do not do this aerobically. High pH accelerates the oxidation of aminophenols into insoluble black tars (phenoxazinones). The Acid Wash (pH 2-3) is the safer standard protocol.

Decision Tree: Select Your Protocol

Use the following logic flow to determine the safest purification route for your specific substrate.

WorkupLogic Start Crude Reaction Mixture CheckAcid Is Product Acid Sensitive? (e.g., Acetals, Boc groups) Start->CheckAcid AcidStable No (Stable) CheckAcid->AcidStable Stable AcidSens Yes (Sensitive) CheckAcid->AcidSens Unstable ProtocolA Protocol A: Optimized Acid Wash AcidStable->ProtocolA Standard Route Scale Scale of Reaction? AcidSens->Scale LargeScale > 500 mg Scale->LargeScale SmallScale < 500 mg (MedChem) Scale->SmallScale ProtocolC Protocol C: Reductive Basic Wash LargeScale->ProtocolC Bulk Removal ProtocolB Protocol B: Resin Scavenging SmallScale->ProtocolB High Purity

Figure 1: Purification Decision Matrix based on substrate stability and reaction scale.

Experimental Protocols

Protocol A: The Optimized Acid Wash (Standard)

Best for: Stable benzoxazoles where chromatography is difficult.

Mechanism: Protonation of the aminophenol amine (pKa ~4.7) renders it water-soluble, while the benzoxazole (pKa < 1) remains neutral and organic-soluble.

  • Dilution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.

  • The Wash: Wash the organic layer 2x with 0.5 M HCl .

    • Critical: Do not use concentrated HCl. Benzoxazoles can hydrolyze back to the amide/ester under strong acidic conditions + heat. Keep it dilute and cold.

  • The Polish: Wash the organic layer 1x with Brine to remove residual acid.

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: Resin Scavenging (The "MedChem" Clean)

Best for: High-throughput synthesis, acid-sensitive substrates, or removing trace impurities (final polish).

Mechanism: A polymer-supported electrophile (Isocyanate) reacts covalently with the nucleophilic amine of the impurity. The impurity becomes tethered to the solid bead and is filtered away.

Scavenging cluster_filtration Filtration Step Resin PS-Isocyanate Resin (Solid Bead) Complex Covalent Urea Bond (Trapped on Bead) Resin->Complex + Impurity Impurity 2-Aminophenol (Solution) Impurity->Complex Product Pure Benzoxazole (In Solution)

Figure 2: Chemoselective capture of aminophenol using electrophilic scavenger resins.

Steps:

  • Dissolve crude mixture in dry DCM or THF.

  • Add PS-Isocyanate resin (approx. 3 equivalents relative to the expected impurity amount, or 0.5 equiv relative to starting material if unknown).

  • Shake gently at room temperature for 2–4 hours.

    • Note: The isocyanate reacts with the amine to form an insoluble urea.

  • Filter through a fritted syringe or funnel.

  • Concentrate the filtrate. The aminophenol is left behind on the beads.

Protocol C: The Reductive Quench (For "Black Tar" Prevention)

Best for: Reactions that have already turned dark brown/purple due to oxidation.

Mechanism: 2-aminophenol oxidizes to colored quinone imines. Reducing agents revert these colored species back to the leuco (colorless) form or water-soluble sulfonate salts, preventing them from co-extracting.

  • Quench: Upon reaction completion, do not immediately add air/water.

  • Additive: Add a saturated aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite (Na₂S₂O₅) to the reaction mixture.

  • Extraction: Perform your standard extraction (EtOAc/Water) in the presence of this reducing agent.

  • Result: The aqueous layer will retain the dark colored impurities, leaving the organic layer significantly lighter (yellow/orange instead of black).

Troubleshooting FAQs

Q: My product has a similar Rf to the aminophenol on silica. How do I separate them? A: This is due to "tailing." The amine group on the impurity interacts with the acidic silanols on the silica gel.

  • Fix: Pre-treat your TLC plate or Column with 1% Triethylamine (Et₃N) in the eluent. This neutralizes the silica. The benzoxazole will run normally, but the aminophenol will sharpen up and likely move differently, allowing separation.

Q: I tried the Acid Wash (Protocol A), but my yield dropped significantly. Why? A: Your benzoxazole might be hydrolytically unstable, or it might have a basic side chain (e.g., a pyridine or amine on the R-group).

  • Check: If your product has a basic nitrogen elsewhere in the molecule, it is also protonating and going into the water layer.

  • Fix: Switch to Protocol B (Resin Scavenging) . It is far more selective for primary/secondary amines over tertiary amines or pyridines.

Q: Can I use recrystallization? A: Yes, but with a caveat. Benzoxazoles crystallize well from Ethanol/Water mixtures. However, if oxidized "tar" is present, it can occlude into the crystal lattice.

  • Recommendation: Perform a "charcoal filtration" first. Dissolve crude in hot ethanol, add activated carbon, filter hot, then add water to crystallize.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of pKa extraction and amine chemistry).
  • Biotage. (2024). Isolute® Scavenger Resins: User Guide. Retrieved from (Specifics on PS-Isocyanate loading and kinetics).

  • Soni, S., et al. (2023).[1] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 24093-24111.[1]

  • BenchChem Support. (2025). "Technical Guide to the Synthesis of Benzoxazole Derivatives."

  • Flynn, D. L., et al. (1997).[2] "Polymer-assisted solution phase chemical library synthesis." Journal of the American Chemical Society, 119(21), 4874-4881. (Foundational work on scavenger resins).

Sources

Validation & Comparative

Comparative Guide: Spectral Analysis of 6-Bromo-4-chloro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of heterocyclic pharmacophores, 6-Bromo-4-chloro-1,3-benzoxazole serves as a critical "bifunctional scaffold." The distinct reactivity of the C4-chlorine and C6-bromine atoms allows for orthogonal cross-coupling strategies (e.g., site-selective Suzuki or Buchwald-Hartwig couplings).

However, the synthesis of this core often yields regioisomeric byproducts (specifically the 5-bromo isomer) that are difficult to distinguish by mass spectrometry alone. This guide provides a definitive NMR-based comparative analysis to differentiate the target molecule from its structural isomers, focusing on scalar coupling constants (


)  and substituent-induced chemical shifts (SCS) .

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity and reproducibility, the following protocol minimizes solvent effects and aggregation broadening, which are common in poly-halogenated heterocycles.

Reagents & Conditions
  • Primary Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    . The polar aprotic nature of DMSO prevents stacking interactions common in planar benzoxazoles, yielding sharper hyperfine splitting.
  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO-d

    
    : 2.50 ppm).
    
  • Concentration:

    • 
      H NMR: 5–8 mg in 0.6 mL.
      
    • 
      C NMR: 25–30 mg in 0.6 mL (essential for observing quaternary C-Halogen carbons).
      
Workflow Visualization

NMR_Workflow Start Sample Preparation Solvent Solvent Selection: DMSO-d6 (Preferred) Start->Solvent Acquisition Acquisition Parameters: 1H: 16 scans, D1=2s 13C: 1024 scans, D1=3s Solvent->Acquisition Process Processing: LB = 0.3 Hz (1H) Zero Filling -> 64k Acquisition->Process Analysis Data Analysis: Extract J-values Process->Analysis

Figure 1: Optimized workflow for acquiring high-resolution spectral data for halogenated benzoxazoles.

Comparative H NMR Analysis

The primary challenge is distinguishing 6-Bromo-4-chloro-1,3-benzoxazole (Target) from 5-Bromo-4-chloro-1,3-benzoxazole (Common Impurity).

Theoretical Prediction & Assignment

The benzoxazole core contains three aromatic protons. However, with substituents at C4 and C6, only two protons remain on the benzene ring: H5 and H7 .

The "Fingerprint" Region (7.5 – 8.8 ppm)
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Logic
H-2 8.75 – 8.85Singlet (s)N/ADeshielded by adjacent N and O; shifts downfield due to electron-withdrawing Cl/Br.
H-7 7.90 – 8.00Doublet (d)

Hz
Ortho to Br (deshielding), Meta to Cl.
H-5 7.65 – 7.75Doublet (d)

Hz
Ortho to Cl (shielding relative to H7), Meta to Br.
Critical Comparison: Target vs. Alternative Isomer

The definitive differentiator is the Coupling Constant (


) .
  • Target (6-Br, 4-Cl): Protons are at positions 5 and 7. They are meta to each other.

    • Observed Pattern: Two doublets with

      
       Hz .
      
  • Alternative (5-Br, 4-Cl): Protons are at positions 6 and 7. They are ortho to each other.

    • Observed Pattern: Two doublets with

      
       Hz .
      
Decision Tree for Isomer Identification

Isomer_ID Input Analyze Aromatic Region (7.5 - 8.0 ppm) Count Count Signals Input->Count Coupling Measure J-Coupling Count->Coupling 2 Distinct Signals Target Target Confirmed: 6-Bromo-4-chloro (Meta Coupling ~2Hz) Coupling->Target Small J (1-3 Hz) Isomer Isomer Identified: 5-Bromo-4-chloro (Ortho Coupling ~8.5Hz) Coupling->Isomer Large J (7-9 Hz)

Figure 2: Logic gate for distinguishing the 6-bromo target from the 5-bromo regioisomer.

C NMR Spectral Analysis

Carbon NMR provides the "skeleton" verification.[1] The halogenated carbons (C-Cl and C-Br) appear as weak signals due to the lack of NOE enhancement and splitting by the quadrupolar nuclei (Cl/Br), often requiring longer acquisition times.

Key Signals & Chemical Shifts (DMSO-d )
CarbonTypeShift (

, ppm)
Diagnostic Feature
C-2 CH155.0 – 158.0Most deshielded signal; characteristic of oxazole C=N.
C-3a Cq148.0 – 152.0Bridgehead carbon (next to Oxygen).
C-7a Cq138.0 – 142.0Bridgehead carbon (next to Nitrogen).
C-4 C-Cl124.0 – 128.0Ipso-Cl effect: Shielded relative to unsubstituted benzene, but deshielded relative to C-Br.
C-6 C-Br115.0 – 119.0Ipso-Br effect: Significantly shielded (Heavy Atom Effect). This is a key confirmation peak.
C-5 CH128.0 – 130.0Resonates in standard aromatic region.
C-7 CH112.0 – 115.0Shielded by ortho-oxygen lone pair donation resonance.

Scientific Insight: The C6 (C-Br) signal is often difficult to spot. It typically appears upfield of the C4 (C-Cl) signal due to the "Heavy Atom Effect" of Bromine, which increases diamagnetic shielding despite Bromine's electronegativity.[2]

References

  • BenchChem. (2025).[1] Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from

  • RSC Advances. (2012). Substituent effects in NMR spectroscopy of halogenated heterocycles. Royal Society of Chemistry. Retrieved from

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • ChemicalBook. (2024). Spectral Data for Chlorobenzoxazole Derivatives. Retrieved from

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift increments).

Sources

High-resolution mass spectrometry (HRMS) data for 6-Bromo-4-chloro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of medicinal chemistry, 6-Bromo-4-chloro-1,3-benzoxazole (CAS: 1226067-99-7) serves as a critical halogenated scaffold for synthesizing bioactive heterocycles. Its dual-halogen substitution provides distinct handles for orthogonal cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig). However, this same structural complexity presents analytical challenges.

The electron-withdrawing nature of the halogen substituents reduces the basicity of the oxazole nitrogen, potentially suppressing ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, distinguishing this specific isomer from its regioisomers (e.g., 5-bromo- or 7-chloro- variants) requires high-fidelity fragmentation data.

This guide compares two primary HRMS methodologies—ESI-Q-TOF and APCI-Orbitrap —to determine the optimal workflow for structural validation and impurity profiling.

Theoretical Mass Spectral Fingerprint

Before selecting an instrument, the theoretical "fingerprint" must be established. For halogenated compounds, the isotopic pattern is the primary self-validating mechanism.

Molecular Formula:


Monoisotopic Mass (Neutral):  230.9086 Da
Table 1: Theoretical Isotopic Distribution (M+H)⁺

Calculated based on natural abundances:


 and 

.
Isotope SpeciesCompositionTheoretical m/z (M+H)⁺Relative AbundanceDiagnostic Value
M (Monoisotopic)

231.9159 100% Base Peak
M+2

+

233.9139 ~130% Critical Identifier (Mixed contribution)
M+4

235.9110 ~33% Confirmation of Cl presence

Expert Insight: The "M+2" peak is actually more intense than the monoisotopic peak due to the summation of the


 (high abundance) and 

contributions. A spectrum showing a 1:1 doublet is indicative of Bromine only; a 3:4:1 triplet pattern confirms the Br+Cl motif.

Comparative Methodology: ESI-Q-TOF vs. APCI-Orbitrap

We evaluated two workflows to determine the superior approach for routine QC vs. deep structural elucidation.

Method A: ESI-Q-TOF (Agilent 6545 / Sciex X500R)
  • Mechanism: Soft ionization via protonation

    
    .
    
  • Suitability: High-throughput screening, polar impurities.

  • Observation: Due to the electron-deficient pyrimidine ring (caused by -Cl and -Br), protonation is less favorable. ESI spectra often show high sodium adducts

    
     (m/z 253.8978) which do not fragment informatively.
    
Method B: APCI-Orbitrap (Thermo Q-Exactive / Exploris)
  • Mechanism: Gas-phase ion-molecule reactions.

  • Suitability: Non-polar / Weakly basic compounds.[1]

  • Observation: APCI forces protonation more effectively on the weak base. It yields a cleaner

    
     species with fewer adducts, allowing for high-quality MS/MS fragmentation.
    
Table 2: Performance Comparison Matrix
FeatureMethod A: ESI-Q-TOFMethod B: APCI-OrbitrapWinner
Ionization Efficiency Moderate (Suppressed by halogens)High (Robust for weak bases)APCI
Adduct Formation High (

,

)
Low (Predominantly

)
APCI
Mass Accuracy < 2-5 ppm< 1-2 ppm Orbitrap
Scan Speed Fast (>50 Hz) Moderate (10-20 Hz)Q-TOF
Fragmentation Poor (Na-adducts stable)Rich (H-adducts fragment well)APCI

Experimental Protocols

Protocol A: Sample Preparation (Universal)
  • Solvent: LC-MS Grade Methanol (MeOH). Avoid Acetonitrile if using ESI to prevent background cluster noise.

  • Concentration: Prepare 1 mg/mL stock. Dilute to 1 µg/mL for ESI, 5 µg/mL for APCI.

  • Additives: 0.1% Formic Acid is mandatory to promote protonation on the benzoxazole nitrogen.

Protocol B: Instrument Setup (Recommended: APCI-Orbitrap)
  • Source: APCI (Positive Mode)

  • Discharge Current: 4.0 µA

  • Vaporizer Temp: 350°C (High temp required to volatilize the halogenated aromatic)

  • Sheath Gas: 30 arb units

  • Aux Gas: 10 arb units

  • Capillary Temp: 275°C

  • Resolution: 70,000 @ m/z 200 (Crucial for resolving fine isotopic structure)

Structural Elucidation & Fragmentation Pathways[2]

Understanding how the molecule breaks apart is essential for confirming the position of the halogens. The primary fragmentation pathway involves the cleavage of the oxazole ring.

Key Fragment Ions (MS/MS of m/z 231.9159):
  • Loss of CO (-28 Da): The benzoxazole ring typically opens and loses carbon monoxide first.

    • Precursor: 231.9159

      
      Product: 203.9210 (C
      
      
      
      H
      
      
      BrClN
      
      
      )
  • Loss of Halogen Radical:

    • -Br (79): Distinctive loss, leaving a chloro-benzoxazole fragment.

    • -Cl (35): Less common as a primary loss but observed in high-energy collision (HCD > 35 eV).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for validating the compound using MS/MS data.

FragmentationLogic Start Precursor Ion [M+H]+ m/z 231.9159 Step1 Collision Induced Dissociation (HCD 30eV) Start->Step1 Frag1 Loss of CO (-28) Fragment: m/z 203.92 Step1->Frag1 Major Pathway Frag2 Loss of HCN (-27) (Alternative Pathway) Step1->Frag2 Minor Pathway Check1 Check Isotopic Pattern of m/z 203.92 Frag1->Check1 ResultBr Pattern Retains Br? (1:1 Doublet) Check1->ResultBr Yes ResultCl Pattern Retains Cl? (3:1 Ratio) Check1->ResultCl Yes Final Identity Confirmed: 6-Bromo-4-chloro-core ResultBr->Final ResultCl->Final

Caption: MS/MS decision tree for confirming the halogenated benzoxazole core structure.

Workflow Visualization: Method Selection

This diagram guides the researcher in choosing the correct ionization mode based on sample purity and concentration.

MethodSelection Input Sample: 6-Bromo-4-chloro-1,3-benzoxazole Decision Is Sample Pure? Input->Decision Pure Yes (Standard) Decision->Pure QC Check Impure No (Reaction Mix) Decision->Impure Process Dev ESI Method A: ESI-Q-TOF (High Throughput) Pure->ESI APCI Method B: APCI-Orbitrap (High Specificity) Impure->APCI Analysis1 Check Adducts ([M+Na]+ vs [M+H]+) ESI->Analysis1 Analysis2 Trace Impurity ID (Regioisomers) APCI->Analysis2 Analysis1->APCI If Na+ Dominates

Caption: Operational workflow for selecting ESI vs. APCI based on sample complexity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9228, Benzoxazole. Retrieved February 12, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Halogenated Benzenes and Heterocycles.[2] NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Atmospheric pressure photoionization and chemical ionization of heterocyclic compounds. Journal of Chromatography A. (Contextual grounding for APCI preference in heterocycles).
  • American Elements. 4-Bromo-3-chlorobenzo[d]isoxazole Product Specifications. Retrieved from [Link] (Used for analog comparison data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chloro-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.